

molecular weight and formula of 1-Acetyl-5-bromo-7-nitroindoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetyl-5-bromo-7-nitroindoline

Cat. No.: B556862

[Get Quote](#)

An In-depth Technical Guide to 1-Acetyl-5-bromo-7-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Acetyl-5-bromo-7-nitroindoline**, a heterocyclic compound of interest in synthetic chemistry and potential applications in pharmacology and materials science. This document outlines its molecular characteristics and presents a hypothetical synthetic pathway, given the absence of detailed experimental protocols in publicly available literature.

Core Molecular and Physical Data

1-Acetyl-5-bromo-7-nitroindoline is a substituted indoline derivative. Its chemical structure incorporates an acetyl group at the 1-position, a bromine atom at the 5-position, and a nitro group at the 7-position of the indoline core. These substitutions significantly influence its chemical reactivity and potential biological activity.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BrN ₂ O ₃	[1] [2]
Molecular Weight	285.09 g/mol	[1]
CAS Number	62368-07-4	[1] [2] [3]
IUPAC Name	1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone	[1]
Monoisotopic Mass	283.97965 Da	[1]

Potential Applications and Research Interest

The 7-nitroindoline core is a key feature of this molecule. N-acyl-7-nitroindolines are recognized for their photolytic properties, making them valuable as photocleavable protecting groups.^[4] These "caged" compounds can release biologically active molecules upon light induction, offering a mechanism for spatiotemporal control in biological systems.^[4] The synthesis of N-acyl-7-nitroindolines, however, is often challenging and can require multiple steps.^[4] Research into derivatives like 5-bromo-7-nitroindoline-S-thiocarbamates has been conducted to explore new classes of photoreactive compounds.^[4]

Hypothetical Experimental Protocol: Synthesis of 1-Acetyl-5-bromo-7-nitroindoline

While specific, validated experimental protocols for the synthesis of **1-Acetyl-5-bromo-7-nitroindoline** are not readily available in the surveyed literature, a plausible multi-step synthetic route can be proposed based on standard organic chemistry transformations and literature on related indoline and nitro-aromatic compounds. The following is a conceptual methodology.

Step 1: Bromination of Indoline

- Dissolve indoline in a suitable solvent such as acetic acid or a chlorinated solvent.
- Cool the reaction mixture in an ice bath.

- Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the stirred solution.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
- Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield 5-bromoindoline.

Step 2: Nitration of 5-Bromoindoline

- To a cooled solution of concentrated sulfuric acid, slowly add 5-bromoindoline.
- Maintain the temperature below 5°C and add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise.
- Stir the reaction mixture at a low temperature for a specified duration, monitoring progress with TLC.
- Carefully pour the reaction mixture over crushed ice to precipitate the product.
- Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 5-bromo-7-nitroindoline.

Step 3: Acetylation of 5-Bromo-7-nitroindoline

- Dissolve 5-bromo-7-nitroindoline in a suitable solvent like dichloromethane or tetrahydrofuran.
- Add a base, such as triethylamine or pyridine, to the solution.
- Cool the mixture and slowly add acetyl chloride or acetic anhydride.
- Allow the reaction to proceed at room temperature, monitoring by TLC.

- Once the reaction is complete, wash the mixture with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **1-Acetyl-5-bromo-7-nitroindoline**.

Visualizations: Synthetic Pathway

The following diagram illustrates the proposed logical workflow for the synthesis of **1-Acetyl-5-bromo-7-nitroindoline**.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis route for **1-Acetyl-5-bromo-7-nitroindoline**.

Safety and Handling

According to available safety data, **1-Acetyl-5-bromo-7-nitroindoline** is classified as causing serious eye irritation and is toxic if swallowed.^{[1][5]} Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

This guide serves as a foundational resource for professionals engaged in research and development involving **1-Acetyl-5-bromo-7-nitroindoline**. The provided information on its properties and a conceptual synthetic pathway is intended to facilitate further investigation and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Acetyl-5-bromo-7-nitroindoline | C10H9BrN2O3 | CID 2729243 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-acetyl-5-bromo-7- Nitroindoline - Cas No: 62368-07-4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [molecular weight and formula of 1-Acetyl-5-bromo-7-nitroindoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556862#molecular-weight-and-formula-of-1-acetyl-5-bromo-7-nitroindoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

